4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H12N6O2S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.07424482 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition Applications
One of the primary applications of Schiff's bases related to the specified compound is in corrosion inhibition. A study by Ansari, Quraishi, and Singh (2014) investigated Schiff's bases as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Their research demonstrated high inhibition efficiency, suggesting the potential of such compounds in protecting metals against corrosion. The inhibition performance was closely tied to the compounds' molecular structures, as analyzed through theoretical calculations and supported by surface analysis techniques (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activities
Another significant area of application for these compounds is in antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. The study found that these compounds exhibited good to moderate activity against various microorganisms, indicating their potential as antimicrobial agents (Bayrak et al., 2009).
Pharmacological Studies
Dave et al. (2007) conducted pharmacological evaluations of thiazolidinones and Mannich bases derived from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, revealing antimicrobial and antitubercular activities. This research underscores the versatility of triazole derivatives in pharmaceutical applications, offering a foundation for the development of new therapeutic agents (Dave et al., 2007).
Antioxidant and Bioactivity Investigations
Alaşalvar et al. (2021) explored the antioxidant properties and bioactivity of a novel triazole derivative, demonstrating its potential in scavenging activities and suggesting its use in medical applications. The study also included molecular docking analyses to investigate interactions with biological targets, providing insights into the compound's mechanism of action (Alaşalvar et al., 2021).
Transition Metal Complexes
Haddad, Yousif, and Ahmed (2013) synthesized coordination complexes with transition metals using 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol as a ligand. These complexes were characterized and suggested a potential application in catalysis and material science due to their specific geometric and electronic properties (Haddad, Yousif, & Ahmed, 2013).
Mechanism of Action
Properties
IUPAC Name |
4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c23-22(24)14-8-2-1-5-12(14)6-4-10-18-21-15(19-20-16(21)25)13-7-3-9-17-11-13/h1-11H,(H,20,25)/b6-4+,18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDDBMMCNMDEH-SRFURKKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CN=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CN=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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